molecular formula C10H13BrN2O2 B5493229 1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone;hydrate;hydrobromide

1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone;hydrate;hydrobromide

Cat. No.: B5493229
M. Wt: 273.13 g/mol
InChI Key: XQQXWMJSBMAEGX-UHFFFAOYSA-N
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Description

1-(2-Methylimidazo[1,2-a]pyridin-3-yl)ethanone;hydrate;hydrobromide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are used in various scientific research applications. The compound has a molecular formula of C10H10N2O and is often used in the synthesis of other complex molecules due to its unique structure .

Preparation Methods

The synthesis of 1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone involves several steps. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with ethanone under specific conditions. The reaction typically requires a solvent such as chloroform and a catalyst like bromine or iodine to facilitate the formation of the desired product . Industrial production methods often involve large-scale reactions using similar reagents but under optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(2-Methylimidazo[1,2-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation with bromine leads to the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide .

Scientific Research Applications

1-(2-Methylimidazo[1,2-a]pyridin-3-yl)ethanone is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls, leading to cell lysis and death . The compound’s interaction with enzymes and receptors in biological systems is also a subject of ongoing research.

Comparison with Similar Compounds

1-(2-Methylimidazo[1,2-a]pyridin-3-yl)ethanone can be compared with other imidazo[1,2-a]pyridine derivatives such as:

These compounds share a similar core structure but differ in their functional groups and specific biological activities. The uniqueness of 1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone lies in its specific applications and the types of reactions it undergoes.

Properties

IUPAC Name

1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone;hydrate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.BrH.H2O/c1-7-10(8(2)13)12-6-4-3-5-9(12)11-7;;/h3-6H,1-2H3;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQXWMJSBMAEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)C.O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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